

Application Note: Quantitative Analysis of Dencichine in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: (Rac)-Dencichine

Cat. No.: B150089

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Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Dencichine, a non-protein amino acid with hemostatic properties, in biological matrices. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of underivatized Dencichine. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and other research applications.

Introduction

Dencichine, also known as β -N-oxalyl-L- α,β -diaminopropionic acid (β -ODAP), is a naturally occurring compound found in plants such as *Panax notoginseng*.^{[1][2][3]} It is recognized for its hemostatic and anti-inflammatory effects.^{[1][2]} Accurate and reliable quantification of Dencichine is crucial for understanding its pharmacological effects and for the quality control of medicinal herbs. Several analytical methods, including HPLC and GC-MS, have been developed for Dencichine analysis. However, LC-MS/MS offers superior sensitivity and specificity, particularly for complex biological samples. This application note outlines a validated HILIC-LC-MS/MS method for the determination of Dencichine.

Experimental

Materials and Reagents

- Dencichine standard (purity \geq 98%)
- Internal Standard (IS), e.g., l-2-chlorophenylalanine
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., rat plasma, plant extract)

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible results. The following procedure is recommended for the extraction of Dencichine from plant powder and can be adapted for other matrices like plasma with protein precipitation.

For Plant Material (Panax notoginseng powder):

- Accurately weigh 0.1 g of the plant powder into a microcentrifuge tube.
- Add 1.0 mL of ultrapure deionized water and mix thoroughly.
- Sonicate the mixture for 45 minutes in an ultrasonic cleaner.
- Centrifuge the sample at 9,168 x g for 3 minutes.
- Transfer 300 μ L of the supernatant to a new tube.
- Add 700 μ L of acetonitrile, vortex, and sonicate for 10 minutes.
- Centrifuge at 13,201 x g for 5 minutes.
- Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography:

| Parameter | Condition |
|--------------------|--|
| Column | Synchronis HILIC (2.1 x 150 mm, 5 μ m) |
| Mobile Phase A | 80 mM aqueous ammonium formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 25:75 (A:B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 μ L |

Mass Spectrometry:

| Parameter | Condition |
|------------------------------|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 177.2 |
| Product Ions (m/z) | 116.2 |
| Internal Standard Transition | Analyte-specific |

Results and Discussion

Method Validation

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to international guidelines.

Quantitative Data Summary:

| Parameter | Result | Reference |
|-----------------------------------|------------------|-----------|
| Linearity Range | 6.25 - 400 µg/mL | |
| Correlation Coefficient (r^2) | > 0.999 | |
| LOD | 0.10 µg/g | |
| LOQ | 0.33 µg/g | |
| Recovery | 82.94 - 94.19% | |
| Precision (RSD) | < 10% | |

Dencichine Fragmentation

Understanding the fragmentation pattern of Dencichine is key to developing a selective MRM method. The proposed fragmentation involves the loss of specific neutral fragments from the precursor ion.

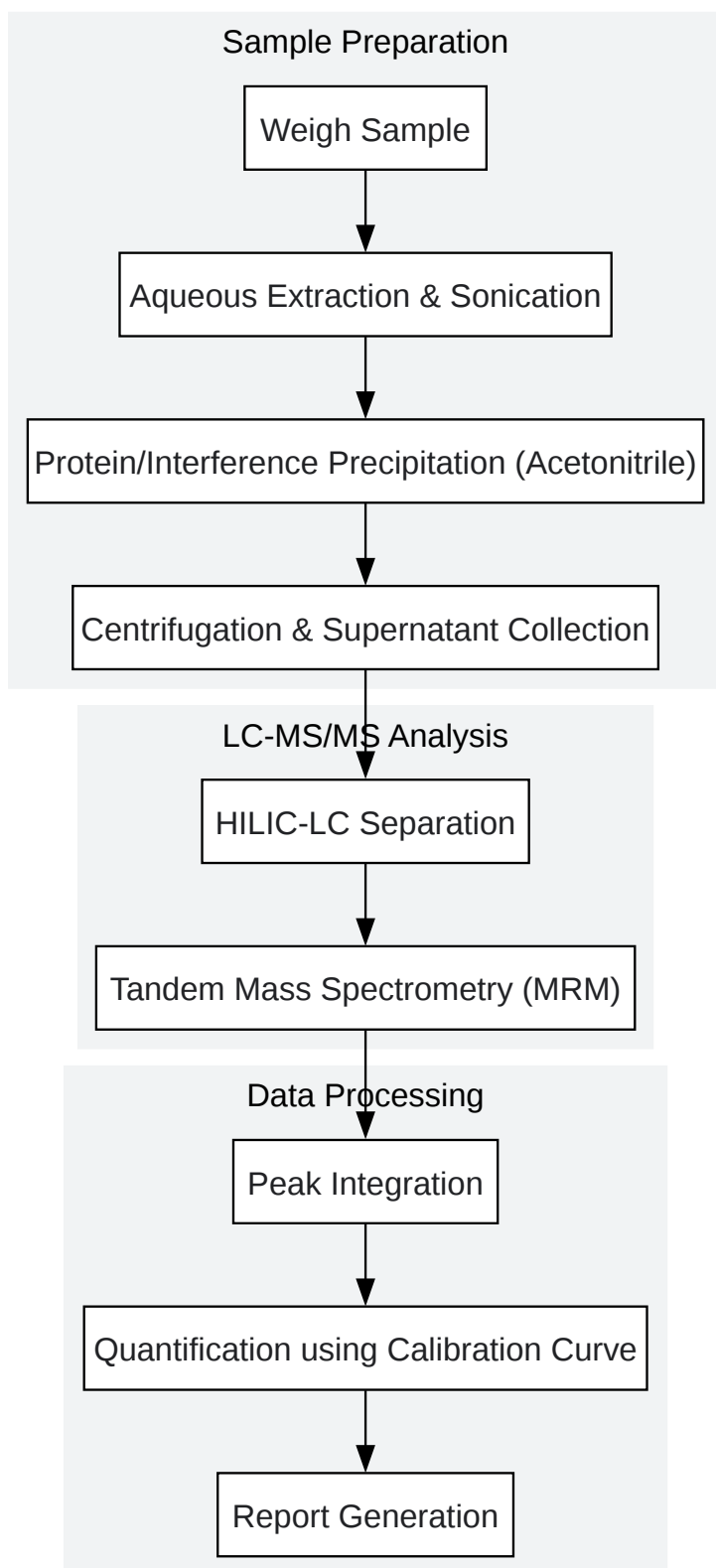


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Proposed fragmentation pathway of Dencichine.

Workflow Diagram

The overall analytical workflow from sample receipt to data analysis is depicted below.



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Dencichine analysis workflow.

Conclusion

The described HILIC-LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of Dencichine in biological matrices. The protocol is robust and can be readily implemented in a research or quality control laboratory setting. The detailed workflow and fragmentation information will aid researchers in setting up and validating their own Dencichine assays.

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References

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